N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to an acetamide group substituted with a 4-bromophenyl moiety. The bromine atom at the para position of the phenyl ring distinguishes it from closely related compounds, influencing its electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSAHGENXGPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-nitroaniline and hydrazine derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazoloquinoxaline intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure enables multiple reaction pathways:
-
Bromine (Br) in the phenyl group : A leaving group capable of undergoing nucleophilic aromatic substitution.
-
Acetamide group : Susceptible to hydrolysis and amidation reactions.
-
Triazoloquinoxaline core : A heterocyclic system that may participate in cyclization or intermolecular interactions.
Nucleophilic Aromatic Substitution (Bromine Replacement)
The bromine atom in the phenyl ring acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution under appropriate conditions.
-
Reaction Conditions :
-
Reagents : Aromatic nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF).
-
Catalysts : Bases (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile.
-
Temperature : Typically elevated (e.g., reflux at 80°C).
-
-
Mechanism :
The bromine atom is replaced by a nucleophile via an SₙAr mechanism, forming a new C–X bond. The electron-deficient aromatic ring stabilizes the transition state. -
Example Products :
Substitution of Br with –NH₂, –O⁻, or –S⁻ groups, yielding derivatives such as N-(phenyl)-2-(triazoloquinoxalinyl)acetamide analogs.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, generating a carboxylic acid derivative.
-
Reaction Conditions :
-
Acidic Hydrolysis : HCl or H₂SO₄ in aqueous solution.
-
Basic Hydrolysis : NaOH or KOH in aqueous solution.
-
Temperature : Room temperature to reflux, depending on catalyst strength.
-
-
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic : Deprotonation of the amide nitrogen, forming an enolate intermediate susceptible to hydrolysis.
-
-
Product :
The hydrolyzed product is 2-(4-oxo- triazolo[4,3-a]quinoxalin-5(4H)-yl)acetic acid.
Electrophilic Aromatic Substitution
The bromophenyl group directs electrophiles to the meta position due to the electron-withdrawing effect of Br.
-
Reaction Conditions :
-
Reagents : Electrophiles (e.g., NO₂⁺, SO₃H⁺) in acidic media.
-
Temperature : Typically room temperature.
-
-
Mechanism :
The bromine atom deactivates the ring and directs electrophiles to the meta position. -
Example Products :
Nitration or sulfonation at the meta position of the phenyl ring, yielding derivatives with enhanced reactivity.
Potential Cyclization Reactions
While not directly observed in the target compound, structurally similar triazoloquinoxaline derivatives undergo intramolecular cyclization under specific conditions.
-
Reaction Conditions :
-
Reagents : Catalytic sodium azide (NaN₃).
-
Solvent : DMF or DMSO.
-
Temperature : Elevated (e.g., 80°C).
-
-
Mechanism :
Cyclization occurs via a [3+2] azide-alkyne cycloaddition (Huisgen reaction) or intramolecular Sₙ2 reactions, forming tricyclic or tetrazole-containing structures .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a bromophenyl group , a triazoloquinoxaline core , and an acetamide functional group . These structural components contribute to its biological activity and potential applications in medicinal chemistry.
The compound exhibits several promising biological activities:
Antimicrobial Properties
Research indicates that compounds with similar triazoloquinoxaline structures have shown significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of triazoloquinoxaline exhibited potent activity against various bacterial strains, suggesting potential applications as antibacterial agents .
Anticancer Potential
The triazoloquinoxaline core is known for its ability to inhibit specific kinases implicated in cancer progression. Preliminary studies suggest that N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide could serve as a lead compound for developing new anticancer therapies by targeting these kinases .
Neuroprotective Effects
Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also exhibit neuroprotective effects. Compounds with similar scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
Case Study 1: Antimicrobial Screening
A series of synthesized triazoloquinoxaline derivatives were tested for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives showed significant antimicrobial efficacy with minimum inhibitory concentration (MIC) values lower than 10 µg/mL .
Case Study 2: Anticancer Activity
In vitro assays revealed that derivatives of the triazoloquinoxaline scaffold inhibited cancer cell proliferation in various cell lines. The mechanism was attributed to the inhibition of kinase activity essential for tumor growth .
Conclusion and Future Directions
This compound presents a promising avenue for further research in medicinal chemistry. Its unique structure allows for diverse biological activities that could lead to the development of novel therapeutic agents targeting infections and cancers.
Future research should focus on:
- Optimizing the synthesis for higher yields and purity.
- Conducting extensive biological evaluations to elucidate mechanisms of action.
- Investigating structure-activity relationships (SAR) to enhance potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The bromophenyl group may enhance binding affinity and specificity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
2-(4-oxo-1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-chlorophenyl)acetamide
Table 1: Halogen-Substituted Analogs
Derivatives with Alkyl Chain Modifications
N-(4-Bromophenyl)-2-(4-oxo-1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-(3-Methylphenyl)-2-(4-oxo-1-Propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Table 2: Alkyl-Modified Derivatives
Indazolo-Quinoxaline Derivatives ()
Compounds such as 2-(4-Bromophenyl)-N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6d) share structural motifs with the target compound but feature an indazolo-quinoxaline core instead of triazolo-quinoxaline.
- tert-butyl group on acetamide introduces steric shielding.
- Spectroscopic Data :
Research Implications
- Alkyl Chain Trade-offs : While alkylation increases lipophilicity, excessive bulk (e.g., isopropyl) could reduce target selectivity .
- Core Modifications: Indazolo-quinoxaline derivatives () demonstrate that core heterocycle changes significantly impact electronic properties, suggesting avenues for optimizing pharmacokinetic profiles.
Biological Activity
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1357796-97-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 398.2 g/mol
- Structure : The compound features a quinoxaline core fused with a triazole ring and a bromophenyl group, which is crucial for its biological activity.
Biological Activity Overview
The biological evaluation of this compound has revealed significant anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of quinoxaline and triazole exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have shown that certain quinoxaline derivatives display IC values ranging from 0.01 μg/mL to 0.06 μg/mL against tumor cell lines, significantly lower than the standard chemotherapy agent doxorubicin .
- Selectivity : Many compounds in this class demonstrate selective toxicity towards cancer cells while showing non-cytotoxic effects on normal cells (IC values > 100 μg/mL), indicating a promising therapeutic window .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad Spectrum : Quinoxaline derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds demonstrated significant inhibition against various bacterial strains .
- Mechanism of Action : The mechanism often involves interference with bacterial DNA synthesis or protein function, although specific pathways for this compound require further elucidation .
Case Studies
- Synthesis and Evaluation :
- Comparative Analysis :
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 398.2 g/mol |
| Anticancer IC Range | 0.01 - 0.06 μg/mL |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Non-Cytotoxic Concentration | IC > 100 μg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a Ugi four-component reaction (Ugi-4CR) to assemble intermediates such as N-(2-haloaryl)propynamides, followed by a copper-catalyzed tandem cyclization with sodium azide to form the triazoloquinoxaline core. This approach allows modular access to structurally diverse analogs using readily available starting materials . Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to achieve yields >70% and purity >95%, verified by HPLC.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR spectroscopy to confirm substituent connectivity and stereochemistry. For example, the quinoxaline proton environments resonate at δ 8.67–7.28 ppm in CDCl3, while the acetamide carbonyl appears at δ 166.33 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight (e.g., observed [M+H]+ at 503.1075 vs. calculated 503.1077 ). For absolute configuration, X-ray crystallography is recommended, as demonstrated for related triazoloquinoxaline derivatives (R factor = 0.038) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize in vitro cytotoxicity assays against cancer cell lines (e.g., HePG-2, Caco-2) using MTT or SRB protocols. IC50 values <10 μM indicate potent activity. Concurrently, assess topoisomerase II (Topo II) inhibition via DNA relaxation assays, as triazoloquinoxalines intercalate DNA and disrupt enzyme function . Flow cytometry can further evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the 4-bromophenyl and triazoloquinoxaline moieties. For example:
- Replace the bromine with electron-withdrawing groups (e.g., -CF3) to enhance Topo II binding .
- Introduce methyl or chloro groups on the quinoxaline ring to improve metabolic stability (see IC50 shifts in analogs ).
Use molecular docking (e.g., AutoDock Vina) to predict interactions with Topo II’s ATP-binding pocket, guided by crystallographic data . Validate SAR with dose-response assays and pharmacokinetic profiling (e.g., plasma stability, microsomal clearance).
Q. How should researchers resolve contradictions between spectral data and predicted structures?
- Methodological Answer : If NMR signals deviate from expectations (e.g., unexpected splitting or shifts), perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For instance, HMBC can confirm the acetamide’s linkage to the triazoloquinoxaline core . If ambiguity persists, synthesize a deuterated analog or use X-ray crystallography to unambiguously resolve the structure .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer : Poor in vivo performance despite potent in vitro activity may stem from low oral bioavailability or rapid metabolism. Address this by:
- Conducting ADME studies (e.g., Caco-2 permeability, cytochrome P450 inhibition).
- Formulating the compound with nanocarriers (e.g., liposomes) to enhance solubility.
- Designing prodrugs (e.g., ester derivatives) to improve absorption . Validate with pharmacokinetic (PK) studies in rodent models.
Q. How can computational modeling guide the design of analogs with reduced toxicity?
- Methodological Answer : Use QSAR models to predict off-target effects (e.g., hERG channel inhibition). Perform toxicity screening in zebrafish embryos or 3D liver microtissues. For mitochondrial toxicity, measure ATP depletion in HepG2 cells. Prioritize analogs with >10-fold selectivity between cancer cells and non-malignant lines (e.g., HEK-293) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
